5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde
Overview
Description
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H12O. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an aldehyde group is attached to the second carbon atom. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde involves the oxidation of substituted benzyl alcohol. The substituted benzyl alcohol is dissolved in dichloromethane, and manganese(IV) oxide is added under stirring. The reaction is performed at room temperature for four hours. The solution is then filtered, and the filtrate is concentrated and purified by column chromatography to obtain the desired aldehyde with a yield of 90% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed
Oxidation: 5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid.
Reduction: 5,6,7,8-Tetrahydronaphthalene-2-methanol.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of fragrances and other fine chemicals
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, it can undergo oxidation-reduction reactions, which are crucial in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid: This compound is similar in structure but has a carboxylic acid group instead of an aldehyde group.
5,6,7,8-Tetrahydro-2-naphthol: This compound has a hydroxyl group instead of an aldehyde group.
2-Naphthalenol, 5,6,7,8-tetrahydro-: This compound is a hydroxyl derivative of 5,6,7,8-tetrahydronaphthalene
Uniqueness
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNSNUNMTUNAEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375236 | |
Record name | 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51529-97-6 | |
Record name | 5,6,7,8-Tetrahydro-2-naphthaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51529-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.